N-(4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with a phenol derivative to form the phenoxy group. This step often requires the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Acetamide Formation: The final step involves the acylation of the methoxyphenylamine with the phenoxyacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.
Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in other compounds. Research could focus on its efficacy and safety as a pharmaceutical agent.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a key role in binding to these targets, while the phenoxy and methoxyphenyl groups could influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Lacks the oxadiazole and phenoxy groups, making it less complex and potentially less bioactive.
2-(4-methoxyphenoxy)acetamide: Similar but lacks the oxadiazole ring, which could significantly alter its properties.
Uniqueness
N-(4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs and contributes to its potential as a versatile compound in various fields.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)19-22-20(27-23-19)14-4-8-17(9-5-14)26-12-18(24)21-15-6-10-16(25-3)11-7-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
InChI Key |
BCRYPFZYZQSVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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